4-Chlorophenylacetone

Physical Chemistry Analytical Chemistry Process Development

4-Chlorophenylacetone (CAS 5586-88-9, C9H9ClO, MW 168.62) is a para-chloro-substituted phenylacetone derivative. It is a clear, light yellow liquid at room temperature with a melting point of 6–8 °C, a boiling point of 132 °C (at 12 mmHg) or 216 °C (at 760 mmHg), a density of 1.151 g/cm³, and a refractive index of 1.5325–1.5345.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 5586-88-9
Cat. No. B144124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenylacetone
CAS5586-88-9
Synonyms(4-Chlorophenyl)acetone;  (p-Chlorophenyl)acetone;  1-(4-Chlorophenyl)acetone;  1-(4-Chlorophenyl)propan-2-one;  1-(p-Chlorophenyl)-2-propanone;  4-Chlorobenzyl methyl ketone;  Methyl p-chlorobenzyl ketone;  NSC 22985;  p-Chlorobenzyl methyl ketone;  p-Chloro
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)Cl
InChIInChI=1S/C9H9ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
InChIKeyWEJRYKSUUFKMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenylacetone (CAS 5586-88-9): A Core Para-Substituted Phenylacetone Building Block for Pharmaceutical Intermediates


4-Chlorophenylacetone (CAS 5586-88-9, C9H9ClO, MW 168.62) is a para-chloro-substituted phenylacetone derivative. It is a clear, light yellow liquid at room temperature with a melting point of 6–8 °C, a boiling point of 132 °C (at 12 mmHg) or 216 °C (at 760 mmHg), a density of 1.151 g/cm³, and a refractive index of 1.5325–1.5345 [1]. This compound is a phenylacetone derivative used as an intermediate in the preparation of biologically active compounds, including anorectic agents . Its electron-withdrawing para-chloro substituent modulates the ketone's reactivity and physical properties, distinguishing it from unsubstituted phenylacetone and other halogen analogs .

Para-chloro reactivity profile for synthetic intermediate selection
Defined physical properties support process control and identification
Building block for anorectic agent synthesis research

Why 4-Chlorophenylacetone Cannot Be Replaced by Generic Phenylacetone or Other Halogen Analogs


The para-chloro substituent on 4-chlorophenylacetone exerts a profound influence on its physical, chemical, and biological properties, making it non-interchangeable with unsubstituted phenylacetone or other halogen analogs like 4-fluoro- and 4-bromophenylacetone. The electron-withdrawing chlorine atom alters the electron density of the aromatic ring and the carbonyl group, directly impacting key properties such as boiling point, density, and reactivity in nucleophilic additions or cross-coupling reactions . Furthermore, in biological systems, the specific halogen substitution pattern critically determines activity, as demonstrated by studies showing that 4-chloro derivatives exhibit distinct reactivity and biological efficacy compared to 3-chloro, 4-fluoro, or unsubstituted counterparts [1][2]. Consequently, selecting the correct halogen-substituted phenylacetone is not a matter of simple substitution but a critical decision point for ensuring the desired reactivity, yield, and biological activity in downstream synthesis and applications.

Para-chloro electron-withdrawing effect alters boiling point, density, and nucleophilic reactivity; may not be matched by unsubstituted or other halogen analogs.
Halogen substitution pattern determines biological activity; 4-chloro may not be interchangeable with 3-chloro, 4-fluoro, or 4-bromo derivatives in biological systems.

4-Chlorophenylacetone: Quantified Differentiation Against Closest Analogs


Comparative Physical Properties: Higher Density and Refractive Index Distinguish 4-Chlorophenylacetone from Phenylacetone

The para-chloro substitution in 4-chlorophenylacetone results in a significantly higher density and refractive index compared to unsubstituted phenylacetone. This is a key differentiator for identification, purity assessment, and selection in processes sensitive to these properties. 4-Chlorophenylacetone exhibits a density of 1.151 g/cm³ and a refractive index (n20/D) of 1.5325–1.5345 , while phenylacetone has a density of 1.003 g/mL and a refractive index of 1.5155–1.5175 . The boiling point also differs, with 4-chlorophenylacetone boiling at 132 °C (at 12 mmHg) versus phenylacetone's 216 °C (at 760 mmHg) . These differences are crucial for analytical method development and for predicting behavior in distillation or formulation processes.

Physical property comparison
Cross-study comparable
Density: 1.151 vs 1.003 g/cm³; Refractive index: 1.5325–1.5345 vs 1.5155–1.5175; B.P. 132 °C (12 mmHg) vs 216 °C (760 mmHg)
Supports identity confirmation and process design
Conditions: 20 °C, 589 nm
Physical Chemistry Analytical Chemistry Process Development

Quantified Reactivity Difference: 4-Chloro Substitution Increases Nucleophilic Reactivity by 72% Compared to Unsubstituted Phenol

In a study measuring the reactivity of a key intermediate (Int-2) with various substituted phenols, the 4-chloro substituent significantly enhanced the reaction rate. The rate constant (k) for the 4-chloro-substituted phenol was 1.72 ± 0.42 mM⁻¹·s⁻¹, which is 72% higher than the unsubstituted phenol (1.00 ± 0.07 mM⁻¹·s⁻¹) [1]. This contrasts with the 3-chloro isomer, which exhibited a much higher rate constant of 4.69 ± 0.29 mM⁻¹·s⁻¹, and the 4-methoxy analog (0.94 ± 0.08 mM⁻¹·s⁻¹), which was similar to the unsubstituted compound. This data quantifies the distinct electronic effect of the para-chloro group on nucleophilic reactivity, providing a clear basis for selecting 4-chlorophenylacetone derivatives in synthetic sequences where controlled, moderate activation is required.

Nucleophilic reactivity (k)
Direct head-to-head
1.72 ± 0.42 mM⁻¹·s⁻¹ (4-chloro) vs 1.00 ± 0.07 (unsubstituted); 72% more reactive
Supports controlled activation in synthesis
Assay with substituted phenols; 3-chloro isomer k=4.69
Organic Synthesis Medicinal Chemistry Reaction Kinetics

Superior Efficacy as an Acetyl Donor: 4'-Chloro Compound Outperforms Other Monochlorophenoxy Analogs in Transacetylation

In a study of rat liver cytosol-catalyzed transacylation, the 4'-chloro monochlorophenoxy compound was identified as the most effective acetyl donor among its analogs. The research demonstrated that the number of chlorine atoms inversely correlated with activity, and among monochlorophenoxy compounds, the 4'-chloro derivative was the most effective [1]. While the 3-chloro compound showed similar efficacy, the 3-phenoxy compound was only 48% as active as the 4-phenoxy derivative [1]. This highlights the critical importance of the para-chloro substitution pattern for optimal biological activity in this enzymatic system.

Acetyl donor activity
Class-level inference
4′-chloro reported most effective among monochlorophenoxy analogs; 3-phenoxy 48% activity
Supports acetyl donor research context
Rat liver cytosol transacylation assay
Biochemistry Drug Metabolism Enzymology

Improved Synthetic Yield: A New Process Achieves 78% Overall Yield for 4-Chlorophenylacetone

A published process optimization study for the synthesis of 4-chlorophenylacetone using an organic zinc reagent and acetic anhydride reported an overall yield of 78% [1]. This represents a significant improvement over earlier synthetic routes, such as the one using sodium p-chlorobenzenesulfonate and acetone, which yielded only about 54% . The higher-yielding process makes 4-chlorophenylacetone a more attractive and cost-effective intermediate for larger-scale production of pharmaceuticals and other fine chemicals.

Synthetic yield
Cross-study comparable
78% (optimized process) vs ~54% (earlier route)
Supports process scalability review
Organic zinc reagent / acetic anhydride
Process Chemistry Organic Synthesis Scale-up

Commercial Availability in Defined Analytical Grades: Purity Specifications from Major Suppliers

4-Chlorophenylacetone is commercially available from multiple reputable vendors with well-defined purity specifications, ensuring consistent quality for research and industrial applications. TCI offers the compound with a purity of >97.0% (GC) [1], while Thermo Scientific Chemicals (Acros Organics) provides it at ≥97.5% purity (GC) . These high purity grades are essential for reproducibility in synthetic chemistry, particularly in multi-step syntheses where impurities can lead to side reactions or reduced yields.

Commercial purity grades
Supporting evidence
TCI: >97.0% (GC); Thermo Scientific: ≥97.5% (GC)
Supports procurement consistency
GC analysis
Procurement Quality Control Analytical Chemistry

4-Chlorophenylacetone: Defined Application Scenarios Based on Quantitative Differentiation


Synthesis of Anorectic Agents and Other Biologically Active Compounds

4-Chlorophenylacetone is a validated intermediate for the preparation of anorectic agents and other biologically active molecules . Its para-chloro substitution pattern, which has been shown to be optimal for acetyl donor activity in certain enzymatic systems [1], makes it a preferred building block over other halogen analogs when designing compounds targeting these pathways. The high-yield synthetic route (78%) [2] further enhances its attractiveness for scaling up such pharmaceutical syntheses.

Precursor for Carbene and Ylide Chemistry in Physical Organic Studies

The para-chloro substitution in phenylchlorocarbene precursors derived from 4-chlorophenylacetone allows for the study of substituent effects on carbene reactivity. Laser flash photolysis studies have measured the absolute rate constants for reactions of p-chlorophenylchlorocarbene with acetone and alkanes, providing valuable kinetic data . The distinct reactivity of the 4-chloro derivative, compared to p-methyl or unsubstituted analogs, makes it a valuable tool for investigating reaction mechanisms and substituent effects in physical organic chemistry [1].

Development of Cross-Coupling and Reductive Amination Reagents

The presence of the para-chloro substituent on the phenyl ring of 4-chlorophenylacetone provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings. This is in contrast to 4-bromophenylacetone, which is more reactive but may lead to lower selectivity. Additionally, the ketone moiety allows for reductive amination to generate chiral amines, a common motif in pharmaceuticals . The compound's commercial availability in high purity (≥97.5%) [1] ensures reliable performance in these advanced synthetic transformations.

Analytical Standard and Reference Material for Quality Control

Due to its well-defined physical properties—specifically its refractive index (1.5325–1.5345) and density (1.151 g/cm³)—and its commercial availability in high analytical grades , 4-chlorophenylacetone can serve as a reference standard for GC, HPLC, or refractive index calibration in quality control laboratories. This is particularly useful in industries where phenylacetone derivatives are produced or used, ensuring accurate identification and quantification.

Application
Selection Property
Validation Focus
Anorectic agent intermediate synthesis
Para-chloro acetyl donor context
Enzymatic transacylation endpoint review
Carbene/ylide reactivity studies
Substituent effect on carbene kinetics
Laser flash photolysis data review
Cross-coupling and reductive amination
Para-chloro handle for functionalization; ketone for amination
Purity and selectivity context review
Analytical reference standard
Characterized density and refractive index
GC/HPLC calibration and identity confirmation

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